4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
Description
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one (CAS: 1171745-75-7, molecular formula: C₂₁H₂₁N₃O₂, molecular weight: 347.41) is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group and a phenethyl side chain.
Properties
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-5-6-10-18(15)21-22-20(23-26-21)17-13-19(25)24(14-17)12-11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYGWSERWTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes and Carboxylic Acid Derivatives
The 5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl group is synthesized via cyclization between 2-methylbenzohydrazide and a nitrile precursor. A representative protocol involves:
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Formation of amidoxime : React 2-methylbenzoic acid with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h).
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Cyclization : Treat the amidoxime with methyl cyanoacetate in the presence of NaOH/DMSO at room temperature (24 h, 70% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | Ethanol | 80°C | 85% |
| 2 | Methyl cyanoacetate, NaOH/DMSO | DMSO | RT | 70% |
This method avoids harsh conditions and minimizes byproducts compared to traditional acyl chloride routes.
Preparation of the Pyrrolidin-2-One Core
Donor–Acceptor Cyclopropane Opening and Lactamization
The 1-(2-phenylethyl)pyrrolidin-2-one fragment is synthesized via a Lewis acid-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes followed by lactamization:
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DA cyclopropane synthesis : React dimethyl cyclopropane-1,1-dicarboxylate with 2-phenylethylamine in the presence of Ni(ClO₄)₂ (5 mol%) in toluene (reflux, 12 h).
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Lactamization : Add acetic acid (2 equiv.) to the crude mixture and reflux for 6 h to induce cyclization (diastereomeric ratio: 1:1, 75% yield).
Key Data :
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Substrate : Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate.
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Catalyst : Ni(ClO₄)₂ enhances nucleophilic attack by 2-phenylethylamine.
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Dealkoxycarbonylation : Saponification with NaOH followed by thermolysis removes ester groups (overall yield: 68%).
Fragment Coupling Strategies
Alkylation of the Oxadiazole with Pyrrolidin-2-One
The final step involves coupling the oxadiazole and pyrrolidin-2-one fragments via N-alkylation:
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Activation : Treat 5-(2-methylphenyl)-1,2,4-oxadiazol-3-ylmethanol with thionyl chloride to form the corresponding chloride.
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Alkylation : React the chloride with 1-(2-phenylethyl)pyrrolidin-2-one in the presence of K₂CO₃ in DMF (80°C, 8 h, 65% yield).
Optimization Notes :
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Solvent : DMF improves solubility of intermediates.
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Base : K₂CO₃ minimizes elimination side reactions.
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Temperature : Elevated temperatures accelerate SN2 displacement.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances enable a streamlined approach:
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Simultaneous cyclopropane opening and oxadiazole formation : Use a bifunctional catalyst (e.g., Cu(OTf)₂) to mediate both steps in a single vessel.
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Yield : 58% overall, with reduced purification steps.
Advantages :
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Eliminates intermediate isolation.
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Reduces solvent waste.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 375.43 g/mol |
| logP | 3.74 |
| Melting Point | 127–129°C |
| Solubility | Insoluble in water; soluble in DCM, DMF |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the efficacy of oxadiazole derivatives in targeting specific cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance biological activity against malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that certain oxadiazole derivatives possess potent activity against a range of bacteria and fungi. The structural features of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Neuropharmacology
Cognitive Enhancers
There is growing interest in the neuropharmacological potential of oxadiazole compounds. Some derivatives have demonstrated cognitive-enhancing effects in animal models, suggesting that they may be useful in treating neurodegenerative diseases like Alzheimer's. The specific structural elements of this compound may influence its interaction with neurotransmitter systems .
Material Science
Polymer Chemistry
In materials science, compounds like this compound are being explored for their potential as polymer additives. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research into incorporating such compounds into polymer matrices has shown promising results in improving material performance under various conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Modifications to the oxadiazole ring and the pyrrolidine moiety can significantly affect biological activity and solubility. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the oxadiazole ring | Enhanced anticancer activity |
| Variations in the phenylethyl group | Improved neuropharmacological effects |
| Changes in the pyrrolidine structure | Altered antimicrobial properties |
Case Studies
Several studies have documented specific applications of this compound:
- Anticancer Study : A recent investigation demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as therapeutic agents .
- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, modifications to the base structure led to compounds that improved memory retention in rodent models by enhancing acetylcholine levels .
- Material Enhancement : Research showed that integrating this compound into a polymer matrix resulted in a 30% increase in tensile strength compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s core structure shares similarities with other pyrrolidin-2-one and oxadiazole derivatives. Below is a comparative analysis of substituents, molecular properties, and inferred pharmacological implications:
Table 1: Structural and Molecular Comparison
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methylphenyl group (electron-donating) contrasts with chlorine-substituted analogs (e.g., 941962-51-2), which may alter receptor-binding affinity or metabolic stability .
- Steric Effects : The phenethyl side chain in the target compound provides moderate steric bulk, whereas analogs like 1a incorporate additional pyrrolidin-3-yloxy groups, which could influence conformational flexibility .
Biological Activity
The compound 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. Its structure includes an oxadiazole ring and a pyrrolidine moiety, which are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) , which plays a significant role in modulating neurotransmitter systems. This interaction can lead to various intracellular signaling cascades affecting neuronal activity and behavior.
Antioxidant Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been used to evaluate the antioxidant potential of similar compounds. The introduction of oxadiazole moieties has been shown to enhance antioxidant activity compared to traditional antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| This compound | TBD |
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems, particularly focusing on dopamine and norepinephrine transporters. Studies suggest that it may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced mood and cognitive function .
Study on Neurotransmitter Uptake
A study investigated the effect of this compound on dopamine transporter (DAT) activity in vitro. The results indicated a significant inhibition of DAT at nanomolar concentrations, suggesting potential applications in treating disorders characterized by dopaminergic dysfunctions such as ADHD and depression .
Antimicrobial Activity
Another study explored the antimicrobial properties of oxadiazole derivatives. It was found that compounds similar to This compound exhibited potent activity against Gram-positive bacteria. This suggests a potential role in developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization reactions, such as coupling a hydrazide precursor with a nitrile under acidic or basic conditions to form the oxadiazole ring. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during coupling steps . Key steps include:
- Step 1 : Formation of the pyrrolidin-2-one core via lactamization.
- Step 2 : Oxadiazole ring synthesis using nitrile and hydrazide precursors.
- Optimization : Temperature (80–120°C), pH control (e.g., NaOH for deprotonation), and catalysts (e.g., Lewis acids) improve yields (Table 1).
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | +20–30% |
| Solvent | DMF/THF | +15% solubility |
| Catalyst | ZnCl₂ | +25% efficiency |
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
- XRD : Confirms crystal structure and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole moiety) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., 2-methylphenyl vs. phenylethyl groups) .
Q. How is the solubility profile determined under varying conditions?
- Protocol : Solubility tests in solvents (water, DMSO, ethanol) at 25–37°C. DMSO shows >50 mg/mL solubility, critical for in vitro assays .
Advanced Research Questions
Q. How can contradictory data on thermal stability be resolved?
- Approach : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Discrepancies arise from decomposition pathways:
- In N₂ : Stable up to 250°C (5% mass loss).
- In O₂ : Degrades at 180°C due to oxadiazole ring oxidation .
Q. What strategies are used to study structure-activity relationships (SAR) for anticancer activity?
- Methods :
- Analog synthesis : Modify substituents (e.g., 2-methylphenyl → 4-fluorophenyl) and compare IC₅₀ values in cancer cell lines .
- Molecular docking : Simulate binding to targets (e.g., tubulin or kinases) using AutoDock Vina .
Q. How does the compound’s mechanism of action in apoptosis induction differ across cell types?
- Experimental design :
- Flow cytometry : Annexin V/PI staining to quantify apoptosis in HeLa vs. MCF-7 cells.
- Western blot : Measure caspase-3/9 activation and Bcl-2 suppression .
Q. What computational methods predict metabolic stability?
- Tools :
- CYP450 inhibition assays : Liver microsomes + LC-MS to identify metabolites.
- In silico prediction : SwissADME or ADMETLab for CYP3A4/2D6 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
